1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by a difluoromethyl group and a substituted pyrazole moiety. Its molecular formula is C₅H₈ClF₂N₃, with a molar mass of 183.59 g/mol (CAS: 1431965-72-8) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The difluoromethyl group contributes to its electronic and steric profile, while the ethyl-methylpyrazole substituent influences lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-7-9(8(2)15-17)6-14-10-4-5-18(16-10)11(12)13;/h4-5,7,11H,3,6H2,1-2H3,(H,14,16);1H |
InChI Key |
VTQOAPPUEULGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of propargyl alcohol with appropriate reagents to form the pyrazole ring, followed by difluoromethylation using difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are cost-effective and environmentally friendly. For instance, the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents is often prioritized .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its overall effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
- Core : Pyrazole with cyclopropyl and pyridinyl substituents.
- Key Data : Yield (17.9%), melting point (104–107°C), and absence of fluorine.
- Contrast : The target compound’s difluoromethyl and ethyl-methylpyrazole groups enhance electronegativity and steric bulk compared to the cyclopropyl and pyridinyl groups here. The hydrochloride salt in the target may improve aqueous solubility versus the free base in this analogue .
Fluorinated Substituents
- 3-Methyl-N-(1-(2-methylimidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyrrole-2-carboxamide (): Fluorination: Trifluoromethyl on pyridine vs. difluoromethyl on pyrazole in the target. The target’s difluoromethyl offers moderate electronegativity with reduced steric hindrance .
Core Heterocycle Variations
Physicochemical Properties
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